1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
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Description
1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It has been widely used in scientific research for its potential therapeutic effects on various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Scientific Research Applications
Psychotropic Potential
A study by Chłoń-Rzepa et al. (2013) introduced a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, revealing their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating psychotropic activity. These compounds demonstrated antidepressant-like effects and anxiolytic-like activity in in vivo models, highlighting their potential in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
Synthesis and Structural Insights
Hesek and Rybár (1994) synthesized new thiadiazepino-purine ring systems from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, providing a foundation for exploring the structural variations and synthetic pathways of purine derivatives, which may influence their biological activities and applications (Hesek & Rybár, 1994).
Catalytic Applications
Yazdani-Elah-Abadi et al. (2017) demonstrated the use of theophylline, a purine derivative, as a green catalyst for the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives. This showcases the potential of purine derivatives in facilitating environmentally friendly synthesis processes (Yazdani-Elah-Abadi et al., 2017).
Antiviral Activity
Kelley et al. (1989) synthesized a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, testing them for antirhinovirus activity. This research underscores the potential antiviral properties of purine derivatives, which could be significant in the development of new antiviral drugs (Kelley et al., 1989).
properties
IUPAC Name |
1-benzyl-3,7-dimethyl-8-(2-phenylethylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-25-18-19(24-21(25)23-14-13-16-9-5-3-6-10-16)26(2)22(29)27(20(18)28)15-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZYMCHAVSUEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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